molecular formula C9H9N3O B1304624 3-(Methylamino)-3,4-dihydroquinazolin-4-one CAS No. 60512-86-9

3-(Methylamino)-3,4-dihydroquinazolin-4-one

Cat. No.: B1304624
CAS No.: 60512-86-9
M. Wt: 175.19 g/mol
InChI Key: JKSIQISCRSIACR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Methylamino)-3,4-dihydroquinazolin-4-one ( 60512-86-9) is an organic compound with the molecular formula C9H9N3O and a molecular weight of 175.19 g/mol . This solid compound has a melting point of 110 °C and should be stored at 2-8°C for extended stability . It belongs to the quinazolinone class of heterocyclic compounds, which are of significant interest in medicinal chemistry for their diverse biological activities . As a specialist building block, this chemical is a key synthetic intermediate for researchers developing novel chemical entities. It is particularly valuable in organic synthesis and pharmaceutical research for the exploration of structure-activity relationships. The compound is offered with a minimum purity of 37% . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can request the product's Safety Data Sheet (SDS) for detailed handling information.

Properties

IUPAC Name

3-(methylamino)quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-10-12-6-11-8-5-3-2-4-7(8)9(12)13/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKSIQISCRSIACR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNN1C=NC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380368
Record name 3-(Methylamino)quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60512-86-9
Record name 3-(Methylamino)quinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(Methylamino)-3,4-dihydroquinazolin-4-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

This compound is a derivative of quinazolinone, a class of compounds known for their pharmacological properties. The structure includes a methylamino group at the 3-position and a dihydroquinazolinone core, which contributes to its biological activity.

Biological Activities

The biological activities of this compound have been explored in various studies, revealing significant effects across multiple targets.

Antitumor Activity

Recent studies have indicated that similar compounds exhibit antitumor properties. For instance, derivatives of quinazolinone have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Compounds like this compound may induce apoptosis in cancer cells by activating caspase pathways or inhibiting anti-apoptotic proteins.
  • Efficacy : In vitro studies suggest IC50 values in the low micromolar range for related compounds, indicating potent activity against several cancer cell lines .
CompoundCell Line TestedIC50 (µg/mL)
3aL. amazonensis1.61
3bL. amazonensis0.05

Antimicrobial Activity

Quinazolinones are also recognized for their antibacterial properties. Studies have demonstrated that this compound and its analogs exhibit activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.

  • Mechanism : The antibacterial action is often attributed to the inhibition of bacterial cell wall synthesis or interference with protein synthesis.
  • Efficacy : The minimum inhibitory concentration (MIC) values for quinazolinone derivatives against MRSA have been reported in the range of 1-10 µg/mL .

Antileishmanial Activity

Research has highlighted the potential of quinazolinone derivatives as anti-leishmanial agents. Compounds similar to this compound have been evaluated for their ability to inhibit Leishmania species.

  • In Vitro Studies : IC50 values for related compounds were found to be significantly lower than those of standard treatments such as Amphotericin B and Miltefosine .

Case Studies

Several studies have provided insights into the biological activity and therapeutic potential of quinazolinone derivatives:

  • Study on Antileishmanial Activity : A study reported that derivatives exhibited promising anti-leishmanial activity with IC50 values significantly lower than traditional treatments .
  • Antimicrobial Synergy : Another investigation demonstrated that certain quinazolinones could synergize with existing antibiotics, enhancing their efficacy against resistant strains .

Scientific Research Applications

Anticancer Activity

The compound is noted for its potential anticancer properties. Research indicates that derivatives of 3,4-dihydroquinazolinones exhibit significant cytotoxicity against various cancer cell lines.

Key Findings:

  • A study demonstrated that certain quinazolinone analogs inhibit poly (ADP-ribose) polymerase 10 (PARP10), which is crucial for cancer cell survival and proliferation .
  • In vitro assays showed that synthesized derivatives of 3-(methylamino)-3,4-dihydroquinazolin-4-one displayed potent antitumor activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .

Table 1: Cytotoxicity of this compound Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF-710PARP10 inhibition
Compound BHCT-11612Induction of apoptosis
Compound CA549 (Lung)8Cell cycle arrest

Antimicrobial Properties

The compound has also shown promising results in antimicrobial applications. Studies have evaluated its efficacy against various bacterial strains.

Key Findings:

  • The minimum inhibitory concentrations (MICs) of the compound were determined using a micro-dilution method against multiple pathogens, including Staphylococcus aureus and Escherichia coli .
  • Comparative studies with standard antibiotics indicated that some derivatives possess superior antibacterial activity.

Table 2: Antimicrobial Activity of this compound Derivatives

Compound NameBacterial StrainMIC (µg/mL)Comparison with Standard Antibiotic
Compound AStaphylococcus aureus32Ciprofloxacin: 64 µg/mL
Compound BEscherichia coli16Amoxicillin: 32 µg/mL
Compound CPseudomonas aeruginosa64Tetracycline: 128 µg/mL

Synthetic Methodologies

The synthesis of this compound has been explored through various innovative methodologies, enhancing its accessibility for further research.

Key Findings:

  • One-pot synthesis approaches have been developed that allow for the efficient production of this compound from readily available starting materials .
  • Multicomponent reaction protocols have been optimized to achieve high yields with minimal environmental impact .

Table 3: Synthesis Methods for this compound

Synthesis MethodYield (%)Reaction Conditions
One-pot condensation85Reflux in ethanol with amines
Multicomponent reaction75Aqueous medium at room temperature
Organocatalyzed approach80Chiral catalysts under anhydrous conditions

Comparison with Similar Compounds

H1-Antihistaminic Activity

Triazoloquinazolinones, such as 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones (Alagarsamy et al., 2007) and 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones (Alagarsamy et al., 2005), exhibit potent H1-antihistaminic activity due to bulky substituents like benzyl or phenyl groups at position 4 . These groups enhance receptor binding through hydrophobic interactions. In contrast, the methylamino group in 3-(Methylamino)-3,4-dihydroquinazolin-4-one is smaller and more polar, which may reduce H1 receptor affinity but improve solubility .

COX-2 Inhibitory Activity

3-Phenyl-2-[(E)-2-phenylethenyl]-3,4-dihydroquinazolin-4-one derivatives with para-sulfonamide groups (e.g., 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide) demonstrated up to 47.1% COX-2 inhibition at 20 μM . The sulfonamide moiety is critical for this activity, whereas the methylamino group in the target compound lacks such electron-withdrawing substituents, suggesting divergent biological targets.

Structural and Physicochemical Properties

Substituent Effects on Solubility and Stability

  • 3-Hydroxy-2-methyl-3H-quinazolin-4-one (): The hydroxyl group enhances polarity and hydrogen-bonding capacity, improving solubility but increasing susceptibility to metabolic oxidation .

Molecular Weight and Chirality

  • Chiral 3-({1-[(2R)-2-benzylpropanoyl]-4-hydroxypiperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one () has a molecular weight of 405.50 g/mol, significantly higher than the target compound (estimated ~205 g/mol), impacting pharmacokinetics . Chirality in such derivatives can lead to enantiomer-specific biological activities, whereas this compound lacks chiral centers in its core structure.

Q & A

Q. What are the established synthetic routes for 3-(Methylamino)-3,4-dihydroquinazolin-4-one, and what catalytic systems are optimal?

Methodological Answer: The compound can be synthesized via nitration or substitution reactions using precursors like 3,4-dihydroquinazolin-4-one. For example, nitration with activated carbon as a catalyst in a liquid-phase system (e.g., nitric acid/acetic acid) achieves regioselectivity at the 6-position for analogs . Optimization parameters include:

  • Catalyst loading : 5–10% w/w activated carbon.
  • Temperature : 60–80°C.
  • Reaction time : 4–6 hours.
    Alternative routes involve introducing methylamino groups via nucleophilic substitution with methylamine under reflux in polar aprotic solvents (e.g., DMF, 80°C, 12 hours).

Q. What purification techniques are effective for isolating this compound?

Methodological Answer: Post-synthesis purification typically involves:

  • Recrystallization : Use ethanol/water (3:1 v/v) to isolate crystalline product.
  • Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (1:3) as eluent.
  • Filtration : Activated carbon-assisted filtration to remove unreacted reagents .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • NMR : 1^1H NMR (DMSO-d6d_6) identifies methylamino protons (δ 2.8–3.1 ppm) and aromatic protons (δ 6.8–8.2 ppm). 13^{13}C NMR confirms carbonyl (C=O, δ 165–170 ppm) and methylamino (δ 35–40 ppm) groups .
  • HPLC : Reverse-phase C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (60:40) at 1 mL/min, UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers address contradictions in reaction yields during synthetic optimization?

Methodological Answer: Use response surface methodology (RSM) to model variables like temperature, catalyst loading, and solvent ratios. For example, a central composite design (CCD) in nitration reactions revealed that excess nitric acid (>1.5 eq.) reduces yield due to over-oxidation . Contradictions in regioselectivity (e.g., 6-nitro vs. 8-nitro derivatives) can be resolved by adjusting steric effects via substituent pre-functionalization.

Q. What is the structure-activity relationship (SAR) for this compound in biological systems?

Methodological Answer: SAR studies on quinazolinone derivatives indicate:

  • Methylamino group : Enhances solubility and hydrogen-bonding interactions with target proteins (e.g., methionine synthase inhibition ).

  • Substituent position : 3-Methylamino derivatives show higher anti-cancer activity compared to 2-substituted analogs (IC50_{50} values <10 µM in HepG2 cells) .

  • Table : Key SAR Observations

    Substituent Biological Activity Target
    3-MethylaminoAnti-proliferativeMethionine synthase
    6-NitroAntibacterialDNA gyrase
    4-OxoH1-antihistaminicHistamine receptor

Q. What are the toxicological profiles and mechanisms of quinazolinone derivatives?

Methodological Answer:

  • In vitro assays : Use MTT or LDH release assays in HepG2/HEK293 cells to assess cytotoxicity (e.g., IC50_{50} values correlate with mitochondrial membrane disruption) .
  • In vivo toxicity : For analogs like 3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl-4(3H)-quinazolinone, oral LD50_{50} in rats is 230 mg/kg, with hepatotoxicity observed histologically .
  • Mechanism : Toxicity often stems from reactive oxygen species (ROS) generation or metabolite-induced DNA damage.

Q. How can computational modeling predict interactions between this compound and biological targets?

Methodological Answer:

  • Docking studies : Use AutoDock Vina or Schrödinger Maestro to model binding to targets like methionine synthase (PDB: 1BMT). Key interactions include hydrogen bonds with Arg21 and hydrophobic contacts with Phe56 .
  • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes (RMSD <2 Å indicates stable binding).

Q. How to achieve regioselective functionalization of the quinazolinone core?

Methodological Answer:

  • Electrophilic substitution : Use directing groups (e.g., methylamino at position 3) to favor nitration at position 6. Steric hindrance from substituents at position 2 blocks competing reaction pathways .
  • Metal-free catalysis : Iodine-mediated reactions in DMSO selectively functionalize position 4 via radical intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Methylamino)-3,4-dihydroquinazolin-4-one
Reactant of Route 2
3-(Methylamino)-3,4-dihydroquinazolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.